molecular formula C15H15N5O2 B2517514 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide CAS No. 2034555-23-0

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide

Cat. No.: B2517514
CAS No.: 2034555-23-0
M. Wt: 297.318
InChI Key: VUGPDUZTXKAJQT-UHFFFAOYSA-N
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Description

The compound “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-a]pyrazine ring, a phenyl group, and a propanamide group .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized via aromatic nucleophilic substitution . The synthesis of related compounds often involves the reaction of an amine with a suitable electrophile .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by various techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by techniques such as density measurements, boiling point determination, and analysis of its solubility in various solvents .

Scientific Research Applications

Antitumor and Antimicrobial Activities

  • Enaminones as Building Blocks : Enaminones, key intermediates in synthesizing various derivatives, have demonstrated significant antitumor and antimicrobial activities. These compounds include N-arylpyrazole-containing enaminones, which through specific reactions can yield [1,2,4]triazolo[4,3-a]pyrimidines and related derivatives. Studies have shown these compounds to exhibit cytotoxic effects against human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2), comparable to those of standard drugs like 5-fluorouracil. Furthermore, some products in this category also display antimicrobial properties (Riyadh, 2011).

Human Renin Inhibitory Activity

  • 1,2,4-Triazolo[4,3-a]pyrazine Derivatives : A series of 1,2,4-triazolo[4,3-a]pyrazine derivatives incorporating various mimetics have been prepared, showing potent inhibitory activity against human renin. These compounds are significant due to their potential role in controlling blood pressure and treating related cardiovascular conditions (Roberts et al., 1990).

Anticonvulsant Activity

  • 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines : Synthesized compounds in this category have shown potent anticonvulsant activity. Tested against maximal electroshock-induced seizures in rats, these compounds, especially the fluorobenzyl and difluorobenzyl congeners, have demonstrated significant effectiveness in controlling seizures (Kelley et al., 1995).

Phosphodiesterase Type 4 Inhibitors

  • Pyrazolo[1,5-a]-1,3,5-triazines as Bioisosteres : These compounds have been identified as potent inhibitors of phosphodiesterase type 4, displaying high selectivity. Their inhibition of LPS-induced TNFalpha release from human mononuclear cells indicates potential therapeutic applications in inflammatory diseases (Raboisson et al., 2003).

Antimicrobial Activity of Pyrazole Derivatives

  • Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine Derivatives : These derivatives have shown significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Abunada et al., 2008).

Adenosine Human Receptor Antagonists

  • 1,2,4-Triazolo[4,3-a]pyrazin-3-one Derivatives : These compounds have been identified as potent and selective antagonists of the hA2A adenosine receptor, with implications in neuroprotective treatments for Parkinson's disease (Falsini et al., 2017).

Antimicrobial Activity of Pyrazoline and Pyrazole Derivatives

  • 2-Pyrazoline and Pyrazole Derivatives : These compounds exhibit antimicrobial activity against various Gram-negative and Gram-positive bacteria and yeast-like fungi, suggesting their potential application in treating infectious diseases (Hassan, 2013).

Cardiovascular Applications

  • 1,2,4-Triazolo[1,5-a]pyrimidines : These compounds, fused to various heterocyclic systems, have been synthesized and shown to possess coronary vasodilating and antihypertensive activities, indicating their potential use in cardiovascular therapies (Sato et al., 1980).

Future Directions

The future research on this compound could involve further exploration of its potential biological activities, such as antimicrobial or antiviral effects . Additionally, the structure-activity relationship of the triazolo[4,3-a]pyrazine derivatives could be investigated .

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10(11-5-3-2-4-6-11)14(21)17-9-12-18-19-13-15(22)16-7-8-20(12)13/h2-8,10H,9H2,1H3,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGPDUZTXKAJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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